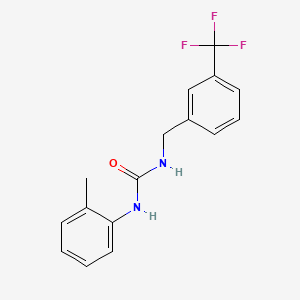

1-(2-Methylphenyl)-3-((3-(trifluoromethyl)phenyl)methyl)urea

描述

1-(2-Methylphenyl)-3-((3-(trifluoromethyl)phenyl)methyl)urea is a urea derivative characterized by a 2-methylphenyl group attached to one urea nitrogen and a 3-(trifluoromethyl)benzyl group on the other. Its molecular formula is C₁₆H₁₅F₃N₂O (MW: 308.3 g/mol). The trifluoromethyl (-CF₃) group enhances lipophilicity and metabolic stability, while the 2-methylphenyl substituent introduces steric effects that may influence binding interactions.

属性

IUPAC Name |

1-(2-methylphenyl)-3-[[3-(trifluoromethyl)phenyl]methyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15F3N2O/c1-11-5-2-3-8-14(11)21-15(22)20-10-12-6-4-7-13(9-12)16(17,18)19/h2-9H,10H2,1H3,(H2,20,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMCPRSHHVGXFBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)NCC2=CC(=CC=C2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15F3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methylphenyl)-3-((3-(trifluoromethyl)phenyl)methyl)urea typically involves the reaction of an isocyanate with an amine. One possible synthetic route could be:

- Reacting 2-methylphenyl isocyanate with 3-(trifluoromethyl)benzylamine under controlled conditions.

- The reaction may require a solvent such as dichloromethane and a catalyst like triethylamine.

- The mixture is typically stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods

In an industrial setting, the production of this compound might involve:

- Large-scale reactors with precise temperature and pressure controls.

- Continuous flow systems to ensure consistent product quality.

- Purification steps such as recrystallization or chromatography to obtain the desired purity.

化学反应分析

Types of Reactions

1-(2-Methylphenyl)-3-((3-(trifluoromethyl)phenyl)methyl)urea can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized using strong oxidizing agents like potassium permanganate.

Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.

Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens or nitrating agents in the presence of a catalyst.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Introduction of functional groups like nitro or halogen groups.

科学研究应用

Pharmacological Studies

The compound has been investigated for its potential as a therapeutic agent in various diseases, particularly due to its ability to interact with specific biological targets.

- Inhibition of Protein Kinases : Research indicates that derivatives of this compound may act as inhibitors of certain protein kinases, which are critical in cancer progression. For example, studies have shown that modifications to the urea group can enhance selectivity towards specific kinases involved in tumor growth .

Anti-inflammatory Properties

Preliminary studies suggest that 1-(2-Methylphenyl)-3-((3-(trifluoromethyl)phenyl)methyl)urea exhibits anti-inflammatory effects. In vitro assays have demonstrated a reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6 when treated with this compound . This suggests its potential application in treating inflammatory diseases.

Antioxidant Activity

The compound has been evaluated for its antioxidant properties. Antioxidants are crucial in mitigating oxidative stress-related damage in cells. In studies, it has shown moderate antioxidant activity, indicating its potential use in formulations aimed at preventing oxidative damage .

Data Table: Summary of Biological Activities

Case Study 1: Protein Kinase Inhibition

A study focusing on the structural modifications of urea derivatives highlighted that certain analogs of this compound showed enhanced potency against specific protein kinases associated with acute myeloid leukemia. The modifications involved altering the substituents on the aromatic rings to improve binding affinity and selectivity .

Case Study 2: Anti-inflammatory Effects

In an animal model of arthritis, administration of this compound resulted in significant reductions in inflammation markers compared to control groups. These findings suggest that the compound could be further explored for therapeutic applications in chronic inflammatory conditions .

作用机制

The mechanism of action of 1-(2-Methylphenyl)-3-((3-(trifluoromethyl)phenyl)methyl)urea would depend on its specific application:

Molecular Targets: It may interact with specific enzymes or receptors.

Pathways Involved: Could involve inhibition of enzyme activity or modulation of signaling pathways.

相似化合物的比较

Key Findings from Comparative Analysis

Impact of Substituents on Bioactivity: The 3-trifluoromethylphenyl group is a common pharmacophore in anticancer agents (e.g., compound 83 in ). Its electron-withdrawing nature enhances binding to hydrophobic pockets in target proteins . Aliphatic chains (e.g., heptyl in compound 23) increase hydrophobicity, correlating with anti-tubercular activity in .

Synthetic Yields :

- Urea derivatives with piperazine-thiazole extensions (e.g., 11e) exhibit high yields (~85–88%), attributed to optimized coupling reactions .

- Lower yields (e.g., 66.1% for 7n) may result from steric challenges in introducing pyridinyl-thioether groups .

Solubility and Lipophilicity :

生物活性

1-(2-Methylphenyl)-3-((3-(trifluoromethyl)phenyl)methyl)urea, identified by its CAS number 951662-20-7, is a urea derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structure that may contribute to various pharmacological effects, particularly as an inhibitor in different biological pathways.

The molecular formula of this compound is with a molecular weight of 308.3 g/mol. Key physical properties include:

- Boiling Point : 374.3 °C (predicted)

- Density : 1.274 g/cm³ (predicted)

- pKa : 13.18 (predicted)

These properties suggest stability under various conditions, which is beneficial for therapeutic applications.

Inhibitory Mechanisms

Research indicates that compounds with urea functionalities can act as inhibitors in various enzymatic pathways. For instance, similar urea derivatives have been studied for their roles as inhibitors of carbonic anhydrase and cyclin-dependent kinases (CDKs), which are crucial in cancer biology and metabolic regulation .

Table 1: Summary of Biological Activities Associated with Urea Derivatives

| Compound Type | Target Enzyme/Pathway | Activity Type | Reference |

|---|---|---|---|

| Pyrazolyl-Ureas | Human Carbonic Anhydrase | Inhibition | |

| Urea Derivatives | CDK8 | Inhibition | |

| Various Ureas | Antimicrobial Agents | Bactericidal/Fungicidal |

Antimicrobial Activity

Some studies have explored the antimicrobial potential of urea derivatives. For example, compounds structurally related to this compound have shown moderate activity against bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) reported around 250 μg/mL .

Case Study: Structure-Activity Relationship

A comprehensive study on the structure-activity relationship (SAR) of similar compounds highlighted how modifications in the urea structure can significantly impact biological activity. The introduction of trifluoromethyl groups was noted to enhance inhibitory potency against specific targets while maintaining low cytotoxicity .

Pharmacokinetic Studies

Pharmacokinetic assessments of related urea compounds have demonstrated favorable profiles, including good absorption and distribution characteristics, which are essential for therapeutic efficacy. For instance, one study reported low hepatotoxicity alongside effective oral bioavailability for a closely related compound, suggesting potential for clinical application .

常见问题

Q. What are the recommended synthetic pathways for 1-(2-Methylphenyl)-3-((3-(trifluoromethyl)phenyl)methyl)urea, and how can reaction conditions be optimized for higher yields?

Methodological Answer: The synthesis of arylurea derivatives typically involves coupling substituted phenyl isocyanates with amines or vice versa. For example, in analogous compounds like 1-(3,5-bis(trifluoromethyl)phenyl)-3-(2-hydroxyethyl)urea, a two-step process is used: (i) preparation of the urea precursor via nucleophilic substitution, and (ii) functionalization using reagents like 6-chloro-1,2,4,5-tetrazine . Optimization may involve:

- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) improve solubility of aromatic intermediates.

- Catalysis : Use of triethylamine or DMAP to accelerate urea bond formation.

- Temperature control : Reactions often proceed at 0–25°C to minimize side reactions (e.g., hydrolysis of trifluoromethyl groups).

Yield improvements (e.g., 30–48% in related compounds ) can be achieved via iterative purification (e.g., column chromatography) and stoichiometric adjustments.

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Methodological Answer:

- IR Spectroscopy : Confirm urea C=O stretch (~1640–1680 cm⁻¹) and N-H stretches (~3300–3500 cm⁻¹) .

- ¹H/¹³C NMR : Key signals include aromatic protons (δ 6.5–8.0 ppm), trifluoromethylphenyl methylene protons (δ ~4.5 ppm), and urea NH protons (δ ~8–9 ppm, broad) .

- HPLC-MS : Used to verify purity (>95%) and molecular ion peaks (e.g., [M+H]⁺ matching theoretical mass).

- Melting Point Analysis : Compare observed values (e.g., 151–204°C in similar ureas ) to literature to assess crystallinity.

Q. How can researchers design preliminary biological assays to evaluate this compound’s bioactivity?

Methodological Answer: Initial screening should focus on:

- Antiproliferative assays : Use MTT/XTT on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations .

- Antimicrobial testing : Disk diffusion or microdilution against Gram-positive/negative bacteria .

- Target engagement : Fluorescence polarization or SPR to assess binding to kinases or receptors, as seen in urea derivatives targeting MAPK pathways .

Dosages typically range from 1–100 µM, with DMSO as a vehicle control (<0.1% v/v).

Advanced Research Questions

Q. How can computational modeling elucidate the structure-activity relationship (SAR) of this compound?

Methodological Answer:

- Docking studies : Use software like AutoDock Vina to predict interactions with targets (e.g., kinases, GPCRs). The trifluoromethyl group’s electronegativity may enhance binding via halogen bonds .

- QSAR models : Correlate substituent effects (e.g., methyl vs. chloro groups) with bioactivity data from analogs .

- DFT calculations : Analyze electron density maps to identify reactive sites (e.g., urea NH as H-bond donors) .

Q. What experimental strategies resolve contradictions in bioactivity data across studies?

Methodological Answer: Discrepancies in IC₅₀ values or target selectivity may arise from:

Q. How can regioselectivity challenges in modifying the urea scaffold be addressed?

Methodological Answer:

- Protecting groups : Temporarily block reactive sites (e.g., benzyloxy groups for hydroxyl protection ).

- Directed ortho-metalation : Achieve selective functionalization of aromatic rings using organometallic catalysts .

- Microwave-assisted synthesis : Enhance reaction specificity and reduce byproducts via controlled heating .

Q. What methodologies validate the compound’s mechanism of action in complex biological systems?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。